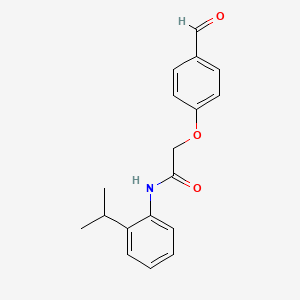
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione, also known as TNP-470, is a synthetic analog of fumagillin. It is a potent anti-angiogenic agent that inhibits the growth of new blood vessels, which is essential for tumor growth and metastasis. TNP-470 has been extensively studied in preclinical and clinical trials as a potential therapeutic agent for cancer and other diseases.
Mécanisme D'action
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione exerts its anti-angiogenic effects by inhibiting the activity of endothelial cell-specific receptor tyrosine kinases, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione also inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a crucial role in angiogenesis.
Biochemical and Physiological Effects:
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the proliferation of endothelial cells. It also inhibits the migration and invasion of cancer cells, which are essential for tumor metastasis. 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has several advantages as a research tool. It is a potent and selective inhibitor of angiogenesis, which makes it an ideal tool for studying the role of angiogenesis in various diseases. 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been extensively studied in preclinical and clinical trials, which provides a wealth of information on its pharmacokinetics, pharmacodynamics, and safety profile. However, 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has several limitations as a research tool. It is a complex molecule that requires specialized synthesis methods, which can be time-consuming and expensive. 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione also has poor solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
Despite its potential as a therapeutic agent, 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has not been approved for clinical use due to its toxicity and poor pharmacokinetics. Future research should focus on developing more potent and selective analogs of 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione that have improved pharmacokinetics and safety profiles. Another future direction is to explore the use of 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione in combination with other anti-cancer agents to enhance its efficacy and minimize its toxicity. Finally, future research should focus on identifying biomarkers that can predict the response to 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione and other anti-angiogenic agents, which can help personalize cancer treatment and improve patient outcomes.
Méthodes De Synthèse
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione can be synthesized by a multi-step process involving the condensation of fumagillin with various substituted thiadiazoles. One of the most commonly used methods involves the reaction of fumagillin with 5-propyl-1,3,4-thiadiazole-2-carboxylic acid hydrazide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with nitric acid to form 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione.
Applications De Recherche Scientifique
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione has been extensively studied in preclinical and clinical trials as a potential therapeutic agent for cancer and other diseases. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, lung, and colon cancer cells. 5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione exerts its anti-tumor effects by inhibiting angiogenesis, which is essential for tumor growth and metastasis.
Propriétés
IUPAC Name |
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4S/c1-2-3-10-14-15-13(22-10)16-11(18)8-5-4-7(17(20)21)6-9(8)12(16)19/h4-6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHLVABOSRYERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-isoindole-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(2-methoxyphenyl)-4-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5703569.png)
![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5703581.png)

![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5703613.png)
![ethyl {[3-(4-fluorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5703619.png)
![1-[(4-bromo-2-chlorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5703623.png)